molecular formula C10H12ClNS2 B15229115 N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine

N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine

Cat. No.: B15229115
M. Wt: 245.8 g/mol
InChI Key: VZMHVSMWQVOIPH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring attached to a phenyl group substituted with a chlorine atom and a methylthio group

Properties

Molecular Formula

C10H12ClNS2

Molecular Weight

245.8 g/mol

IUPAC Name

N-(5-chloro-2-methylsulfanylphenyl)thietan-3-amine

InChI

InChI=1S/C10H12ClNS2/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

VZMHVSMWQVOIPH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)NC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine typically involves the nucleophilic substitution reaction of a suitable thietan precursor with 5-chloro-2-(methylthio)aniline. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific application being investigated. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-(methylthio)phenyl)acetamide
  • N-(5-Chloro-2-(methylthio)phenyl)thiourea
  • N-(5-Chloro-2-(methylthio)phenyl)benzamide

Uniqueness

N-(5-Chloro-2-(methylthio)phenyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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